4-Methylumbelliferyl stearate

Acid Lipase Substrate Specificity Chain-Length Optimization

4-MU stearate is the preferred long-chain (C18) substrate for differentiating acid lipase (pH 4.5) from neutral lipase (pH 7.5) in a single assay. Its saturated chain ensures specificity for hormone-sensitive and lysosomal acid lipases, critical for Wolman/CESD research. Substituting shorter (e.g., C10) or unsaturated analogs alters kinetics and compromises data. Essential for studies on cAMP/PKA signaling and BChE-mediated lipid metabolism.

Molecular Formula C28H42O4
Molecular Weight 442.6 g/mol
CAS No. 79408-85-8
Cat. No. B1199015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl stearate
CAS79408-85-8
Synonyms4-methyllumbelliferyl stearate
4-MUBST
Molecular FormulaC28H42O4
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C28H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h19-22H,3-18H2,1-2H3
InChIKeyQOIJAZYHGUNKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyllumbelliferyl Stearate (CAS 79408-85-8): A Long-Chain Fluorogenic Lipase Substrate for Acid and Neutral Hydrolase Activity Quantification


4-Methyllumbelliferyl stearate (4-MU stearate) is an ester of 4-methylumbelliferone (4-MU) and stearic acid, a saturated C18 fatty acid. This non-fluorescent compound is specifically designed as a fluorogenic substrate for the detection and quantification of lipase and esterase activity . Upon enzymatic hydrolysis of the ester bond, the highly fluorescent 4-methylumbelliferone (4-MU) moiety is liberated, exhibiting fluorescence at excitation/emission wavelengths of approximately 320/450 nm [1]. This property enables sensitive, real-time, continuous kinetic monitoring of lipolytic enzymes, making it a cornerstone reagent in enzymatic studies and high-throughput screening [2]. With a molecular weight of 442.63 g/mol and a predicted melting point of 222.47°C, it is typically supplied as an off-white solid requiring storage at -20°C in a dry environment .

Why Generic Substitution of 4-MU Stearate Fails: Chain-Length Specificity Dictates Lipase Recognition and Differential Hydrolysis Rates


The selection of a 4-methylumbelliferyl (4-MU) ester for lipase assays is not trivial; the fatty acid chain length is a primary determinant of enzyme-substrate recognition and catalytic efficiency. Lipases exhibit distinct substrate specificities based on the acyl chain length of the ester, with some showing preference for short-chain (e.g., C4-C8) substrates while others are highly active on long-chain (C12-C18) esters [1]. A 1984 study on acid lipase from human lymphoid cells demonstrated that the best substrates were characterized by an acyl chain length of 12-18 carbon atoms, directly validating the use of C18 stearate [2]. Furthermore, the substitution of 4-MU stearate with a shorter-chain analog like 4-MU butyrate (C4) or 4-MU heptanoate (C7) will fundamentally alter the kinetic profile and may completely fail to detect certain lipase isoforms, leading to false-negative results in enzyme characterization or screening campaigns [3]. The differential inhibition by agents such as albumin between long-chain esters like 4-MU oleate and natural lipid substrates further underscores that these compounds are not functionally interchangeable [4]. Therefore, substituting 4-MU stearate without empirical validation of equivalent enzyme specificity and kinetics will compromise assay integrity and data reproducibility.

Quantitative Evidence Guide: Direct Comparative Performance Data for 4-Methyllumbelliferyl Stearate


Chain-Length Specificity: 4-MU Stearate (C18) Matches the Optimal Acyl Chain Range (C12-C18) for Acid Lipase Activity

4-MU stearate possesses an 18-carbon acyl chain, placing it within the optimal chain-length range (C12-C18) for hydrolysis by lysosomal acid lipase. A 1984 study by Negre et al. systematically evaluated a series of 4-methylumbelliferyl-acyl esters with variable chain lengths on lymphoid cell lines. The study conclusively demonstrated that the 'best substrates for acid lipase were characterized by an acyl chain length of 12-18 carbon atoms' [1]. This finding directly positions 4-MU stearate as a structurally ideal probe for this enzyme class, in contrast to shorter-chain esters (e.g., C4 butyrate or C8 caprylate) which are suboptimal and preferentially hydrolyzed by other, 'nonspecific' carboxylesterases [2].

Acid Lipase Substrate Specificity Chain-Length Optimization

Enzyme Selectivity: Plant Seed Lipases Exhibit Preferential Hydrolysis of 4-MU Oleate (C18:1) over 4-MU Stearate (C18:0)

Not all lipases with long-chain specificity will hydrolyze 4-MU stearate equally. A comparative study of seed lipases by Lin et al. (1986) found that while lipases from corn, canola, and elm seeds were highly active on 4-methylumbelliferyl oleate (C18:1), the same enzymes exhibited low activity on 4-methylumbelliferyl stearate (C18:0) [1]. This demonstrates that the unsaturation of the acyl chain (a cis double bond in oleate) is a critical determinant for certain enzymes. Therefore, 4-MU stearate's saturated C18 chain offers a unique selectivity profile. It serves as a differential probe to distinguish between lipases that require a saturated acyl chain and those that prefer or tolerate an unsaturated one, a nuance lost when using the more broadly active 4-MU oleate.

Lipase Selectivity Plant Lipases Unsaturated Fatty Acid Preference

Dual pH Optima: 4-MU Stearate Detects Both Acid and Neutral Lipase Activities, Enabling Broader Enzyme Profiling Than Triolein

4-MU stearate exhibits a functional advantage over other substrates by demonstrating robust hydrolysis by both acid and neutral lipases, characterized by distinct pH optima. Severson et al. (1981) showed that when using a glycerol-dispersed preparation of 4-MU stearate containing lecithin, hydrolase activity was observed with both an acid pH optimum of 4.5 and a neutral pH optimum of 7.5-8.0 [1]. This is in stark contrast to assays using an ethanolic dispersion of triolein, a common natural lipid substrate, which under the same conditions showed only a single pH optimum of 7.5 [2]. The ability of a single synthetic substrate to report on enzyme activities across a wide pH range simplifies experimental design and reduces the number of assays required for comprehensive lipase characterization.

Lipase pH Optima Assay Development

Mechanistic Studies: 4-MU Stearate Hydrolysis is Regulated by cAMP-Dependent Protein Kinase via an Increase in Vmax

4-MU stearate serves as a critical tool for dissecting the regulatory mechanisms of lipase activation. In a detailed kinetic study, Severson et al. (1981) utilized 4-MU stearate to demonstrate that the cAMP-dependent protein kinase-mediated activation of adipose tissue lipase(s) results from an increase in the maximum reaction velocity (Vmax), with little or no change in substrate affinity (Km) [1]. This precise kinetic insight, made possible by the fluorogenic nature of the substrate allowing for continuous monitoring, cannot be readily obtained with traditional, non-fluorogenic lipid substrates that require discontinuous, end-point assays. The findings using 4-MU stearate provided direct evidence for the molecular mechanism (increased catalytic turnover) underlying hormone-sensitive lipase regulation.

Enzyme Regulation Protein Kinase A Kinetic Mechanism

High-Throughput Compatibility: 4-MU Stearate Enables Low-Volume, Solid-Support Lipase Fingerprinting with Minimal Background Hydrolysis

4-MU stearate's stability and fluorogenic properties make it exceptionally well-suited for high-throughput screening (HTS) applications. A 2004 study by Grognux and Reymond demonstrated that hydrolytically labile umbelliferyl esters, including long-chain variants like stearate, can be used to assay lipases in a solid-support format with minimal background hydrolysis [1]. In this system, enzyme solutions are robotically spotted onto silica gel plates pre-impregnated with fluorogenic substrates. The group successfully screened lipases and esterases against a panel of 37 different fluorogenic esters, and from this, a core set of eight umbelliferyl esters—including a long-chain representative—was selected for optimal activity screening [2]. This validates the practical utility of 4-MU stearate in modern, automated drug discovery and enzyme engineering pipelines.

High-Throughput Screening Solid-Phase Assay Lipase Fingerprinting

Optimal Research and Industrial Application Scenarios for 4-Methyllumbelliferyl Stearate Based on Validated Evidence


Characterizing Lysosomal Acid Lipase (LAL) Activity and Screening for Inhibitors

4-MU stearate's C18 acyl chain length is optimal for acid lipase activity, as demonstrated by Negre et al. (1984) [1]. This makes it an ideal substrate for: (1) quantifying LAL activity in cell lysates and tissue homogenates, particularly in research related to lysosomal storage disorders like Wolman disease and cholesteryl ester storage disease (CESD); (2) performing high-throughput screens to identify novel small-molecule modulators of LAL activity, leveraging the fluorogenic signal for rapid, quantitative readouts.

Investigating Lipase Regulation by cAMP-Dependent Protein Kinase

The seminal work by Severson et al. (1981) established 4-MU stearate as a key reagent for studying the hormonal regulation of lipolysis [2]. Its continuous fluorometric assay format allows for the precise determination of kinetic parameters (Vmax and Km). This enables researchers to: (1) dissect the molecular mechanisms by which protein kinase A activation alters lipase activity; (2) investigate the effects of other post-translational modifications or protein-protein interactions on lipase function; and (3) screen for compounds that interfere with this regulatory pathway.

Selective Fingerprinting and Differentiation of Plant and Microbial Lipases

The differential activity of plant seed lipases on 4-MU stearate versus 4-MU oleate, as shown by Lin et al. (1986), highlights its utility in enzyme fingerprinting [3]. 4-MU stearate can be used as part of a panel of 4-MU esters (varying in chain length and saturation) to: (1) rapidly profile the substrate specificity of novel lipases from plant, microbial, or metagenomic sources; (2) guide the selection and engineering of lipases for specific industrial biocatalysis applications (e.g., production of specialty chemicals or biofuels) where preference for saturated fatty acids is desired; and (3) serve as a diagnostic tool to differentiate between closely related lipase isoforms or mutants.

Developing and Validating Miniaturized, High-Throughput Screening Assays

As validated by Grognux and Reymond (2004), 4-MU stearate is compatible with solid-support, low-volume assay formats [4]. This positions it as a cost-effective substrate for: (1) building and implementing large-scale screening campaigns for lipase/esterase inhibitors or activators in pharmaceutical and agrochemical discovery; (2) conducting directed evolution experiments where thousands of enzyme variants must be assayed for improved activity or altered specificity; and (3) integrating into microfluidic or lab-on-a-chip devices for point-of-care diagnostics or environmental monitoring of lipolytic activity.

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